ethyl 4-{[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]amino}benzoate:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 3-nitro-1H-1,2,4-triazole in the presence of a suitable base, such as triethylamine, to yield the final product. The reaction conditions generally involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-{[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Nucleophilic Addition: The triazole ring can participate in nucleophilic addition reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Nucleophilic Addition: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Reduction of Nitro Group: Ethyl 4-{[(3-amino-1H-1,2,4-triazol-1-yl)methyl]amino}benzoate.
Hydrolysis of Ester Group: 4-{[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, ethyl 4-{[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]amino}benzoate is studied for its potential as an antimicrobial agent. The nitro group and triazole ring are known to exhibit biological activity, making this compound a candidate for further investigation in drug development .
Medicine: The compound’s potential as a pharmacophore is explored in medicinal chemistry. Its structure allows for interactions with various biological targets, and it is investigated for its potential use in treating infections and other diseases .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of ethyl 4-{[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]amino}benzoate involves its interaction with biological targets through its nitro group and triazole ring. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial activity. The triazole ring can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- Ethyl 4-{[(3-amino-1H-1,2,4-triazol-1-yl)methyl]amino}benzoate
- 4-{[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid
- 3-nitro-1H-1,2,4-triazole derivatives
Uniqueness: Ethyl 4-{[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]amino}benzoate is unique due to its combination of a nitro group and a triazole ring, which imparts specific chemical and biological properties. The presence of the ethyl ester group also enhances its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C12H13N5O4 |
---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
ethyl 4-[(3-nitro-1,2,4-triazol-1-yl)methylamino]benzoate |
InChI |
InChI=1S/C12H13N5O4/c1-2-21-11(18)9-3-5-10(6-4-9)13-7-16-8-14-12(15-16)17(19)20/h3-6,8,13H,2,7H2,1H3 |
InChI Key |
WLHWAROPPKVONV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCN2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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